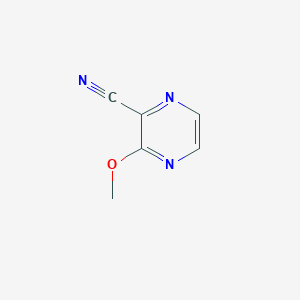

3-Methoxypyrazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYBJRFMQYBLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356284 | |

| Record name | 3-methoxy-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75018-05-2 | |

| Record name | 3-methoxy-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypyrazine-2-carbonitrile: Core Properties and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Methoxypyrazine-2-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available experimental data for this specific molecule, this document leverages established principles and data from structurally analogous compounds to present a predictive yet scientifically grounded analysis. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical characteristics, a robust protocol for its synthesis, and a detailed examination of its spectroscopic signature. The guide culminates in a discussion of its potential biological activities and applications, drawing parallels with related cyanopyrazine derivatives.

Introduction and Scientific Context

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core scaffold of numerous biologically active molecules, ranging from flavor and fragrance agents to pharmaceuticals.[1] The introduction of specific functional groups, such as methoxy (-OCH₃) and cyano (-C≡N), can significantly modulate the electronic properties, reactivity, and biological profile of the pyrazine ring. This compound combines the electron-donating character of the methoxy group with the electron-withdrawing nature of the nitrile, creating a unique electronic environment that makes it a compelling target for synthetic and medicinal chemistry.

While extensive research exists for various alkylated methoxypyrazines and other cyanopyrazines, this compound itself remains a less-explored chemical entity.[2] This guide aims to bridge this knowledge gap by providing a predictive framework based on the well-documented chemistry of its constituent functional groups and parent heterocycle. The insights herein are intended to empower researchers to confidently synthesize, characterize, and explore the potential of this promising molecule.

Predicted Physicochemical Properties

The fundamental properties of a compound are critical for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies. The following table summarizes the predicted physicochemical properties of this compound, calculated based on its chemical structure.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₆H₅N₃O | - |

| Molecular Weight | 135.12 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 75018-05-2 | [3] |

| Appearance | Predicted to be a white to light yellow solid | Analogy to similar pyrazine derivatives |

| Boiling Point | >200 °C (estimated) | Analogy to 2-cyanopyrazine[4] |

| Melting Point | 85-95 °C (estimated) | Analogy to substituted pyrazines |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate); sparingly soluble in water. | General solubility of similar heterocycles |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available pyrazine precursor. The proposed pathway leverages well-established reactions in heterocyclic chemistry, ensuring a high probability of success. The causality behind each step is explained to provide a deeper understanding of the protocol.

Proposed Synthetic Workflow

A plausible and efficient synthesis begins with the conversion of a hydroxypyrazine to a chloropyrazine, followed by a nucleophilic substitution to introduce the methoxy group, and finally, a palladium-catalyzed cyanation to install the nitrile.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Chloro-2-methoxypyrazine

This initial step involves the conversion of a dihydroxypyrazine to a chloromethoxypyrazine. This is a common strategy in pyrazine chemistry.[5][6]

-

Chlorination: To a flask containing 2,3-pyrazinediol, add phosphorus oxychloride (POCl₃) dropwise at 0 °C. The rationale for using POCl₃ is its effectiveness in converting hydroxyl groups on heterocyclic rings to chlorides.

-

Reaction: Heat the mixture under reflux for several hours. The elevated temperature is necessary to drive the chlorination reaction to completion.

-

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting aqueous solution is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent like dichloromethane.

-

Methoxylation: The crude 3-chloropyrazin-2-ol is dissolved in methanol. A solution of sodium methoxide (NaOCH₃) in methanol is then added.[6] This is a classic Williamson ether synthesis, where the methoxide anion acts as a nucleophile, displacing the more reactive chlorine atom. The reaction is typically stirred at room temperature until completion.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-chloro-2-methoxypyrazine.

Step 2: Palladium-Catalyzed Cyanation

The final step introduces the nitrile group. Palladium-catalyzed cross-coupling reactions are highly efficient for forming C-CN bonds on aromatic and heteroaromatic rings.[3]

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine 3-chloro-2-methoxypyrazine, zinc cyanide (Zn(CN)₂), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in a suitable solvent like dimethylformamide (DMF).

-

Causality of Reagents:

-

Zn(CN)₂: Serves as the cyanide source. It is often preferred over other cyanide salts due to its lower toxicity and better performance in many catalytic systems.

-

Palladium Catalyst & Ligand: The Pd(0) catalyst and the dppf ligand form the active catalytic species that facilitates the oxidative addition of the chloropyrazine and the subsequent reductive elimination of the final product. The dppf ligand is crucial for stabilizing the palladium complex and promoting the desired reaction.

-

-

Reaction: Heat the mixture at a temperature typically between 80-120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by silica gel column chromatography to afford pure this compound.

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity confirmation. The following sections predict the key features in the NMR, IR, and Mass Spectra of this compound, based on data from analogous compounds.[7][8][9][10]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts are influenced by the electronic effects of the methoxy and cyano groups on the pyrazine ring.

Caption: Predicted NMR spectral data for this compound.

Rationale for Predictions:

-

¹H NMR: The two protons on the pyrazine ring (H-5 and H-6) are expected to appear as doublets in the aromatic region, deshielded due to the electronegativity of the ring nitrogens.[10] The methoxy protons will appear as a characteristic singlet further upfield.

-

¹³C NMR: The carbon attached to the methoxy group (C-3) will be the most deshielded carbon on the ring.[8][11] The nitrile carbon (-C≡N) has a characteristic chemical shift, and the methoxy carbon will appear in the typical range for sp³ carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the nitrile and methoxy groups, as well as the aromatic pyrazine ring.

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance | Rationale |

| C≡N (Nitrile) | 2220 - 2240 | Sharp, strong intensity | Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[9][12] |

| C-O (Methoxy) | 1250 - 1300 (asymmetric) & 1000 - 1050 (symmetric) | Strong intensity | Characteristic stretches for an aryl ether. |

| C=N, C=C (Aromatic Ring) | 1550 - 1600 | Medium to strong intensity | Stretching vibrations of the pyrazine ring. |

| Aromatic C-H | 3000 - 3100 | Weak to medium intensity | Stretching vibrations of the C-H bonds on the pyrazine ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern, which is useful for structural confirmation.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 135, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 120.

-

Loss of carbon monoxide (CO) from the M⁺-CH₃ fragment, a common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z = 92.

-

Loss of HCN from the pyrazine ring, a characteristic fragmentation of nitrogen heterocycles, would also be possible.[13]

-

Potential Applications and Biological Relevance

The unique combination of functional groups in this compound suggests several potential avenues for research and application, particularly in drug discovery.

Scaffold for Medicinal Chemistry

The pyrazine ring is a well-known "privileged scaffold" in medicinal chemistry. The cyano group is a versatile synthetic handle that can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an amine, allowing for the generation of diverse compound libraries. Furthermore, cyanopyridine and cyanopyrazine derivatives have been investigated for a range of biological activities.[7][14]

-

Enzyme Inhibition: Structurally related cyanopyridines have shown inhibitory activity against enzymes like carbonic anhydrase.[14] The electronic properties of this compound make it a candidate for screening against various enzyme targets.

-

Antimicrobial Activity: Pyrazine and cyanopyridine derivatives have been reported to possess antimicrobial and antitubercular properties.[15] This compound could serve as a starting point for the development of new anti-infective agents.

Logical Framework for Biological Screening

Caption: A logical workflow for investigating the biological potential.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[17]

Conclusion

This compound stands as a molecule of significant synthetic and medicinal potential. Although direct experimental data is sparse, this technical guide has provided a robust, predictive framework for its fundamental properties, synthesis, and characterization. By leveraging established chemical principles and data from structurally related compounds, a logical and scientifically sound approach to working with this molecule has been outlined. The proposed synthetic route is efficient and relies on well-understood reactions, while the predicted spectroscopic data offers a clear blueprint for structural verification. The potential applications in drug discovery, particularly as a scaffold for enzyme inhibitors and antimicrobial agents, highlight the value of this compound for further investigation. It is our hope that this guide will serve as a catalyst for future research into the chemistry and biological activity of this promising heterocyclic compound.

References

-

Beegum, S., et al. (2020). Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117414. Available at: [Link]

-

Liu, M., et al. (1991). An Investigation of Protonation in 2-Methoxy Pyrazine Using 13C AND 15N NMR Spectroscopy. Spectroscopy Letters, 24(5), 665-669. Available at: [Link]

- Google Patents. (2007). CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug.

- Google Patents. (2007). CN1289488C - Method and catalyst for preparing 2-cyanopyrazine by ammoxidation.

-

ResearchGate. (2004). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

-

Sci-Hub. (1991). An Investigation of Protonation in 2-Methoxy Pyrazine Using 13C AND 15N NMR Spectroscopy. Available at: [Link]

-

Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). Available at: [Link]

-

Scribd. 05 Notes On Nitriles IR Spectra. Available at: [Link]

-

ResearchGate. (2009). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Available at: [Link]

-

European Patent Office. (1996). EP 0698603 A1 - Process for preparing cyanopyrazine. Available at: [Link]

-

ResearchGate. (1974). The mass spectra of some s‐triazolo[4,3‐a]pyrazines. Available at: [Link]

- Gouda, M. A., et al. (2010). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Molecules, 15(1), 415-426.

-

RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9134-9145. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. Available at: [Link]

-

Yearn Chemical. 2-cyanopyrazine. Available at: [Link]

-

Zamolo, V. A., & Wüst, M. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 20(1), e202200898. Available at: [Link]

-

PubChem. Pyrazinecarbonitrile. Available at: [Link]

-

Journal of the American Chemical Society. (1956). 2-Bromopyrazines, 2-Cyanopyrazines and their Derivatives. Available at: [Link]

-

Molbank. (2019). Synthesis of 2-Cyanopyrimidines. Available at: [Link]

-

Polish Journal of Chemistry. (1981). On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers. Available at: [Link]

-

Synerzine. (2019). SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. Available at: [Link]

-

ResearchGate. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Available at: [Link]

-

ResearchGate. (2013). Reactivity of 2-amino-3-cyanopyridines. Available at: [Link]

-

Journal of the American Chemical Society. (1953). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Available at: [Link]

-

Lei, Y., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 677-684. Available at: [Link]

-

ACS Omega. (2022). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references). Available at: [Link]

-

MDPI. (2020). Natural Products from Cyanobacteria: Focus on Beneficial Activities. Available at: [Link]

-

Journal of Chemical Research. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

Molecules. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 4. 2-cyanopyrazine | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2-Cyanopyrimidines [mdpi.com]

- 7. Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives using experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. synerzine.com [synerzine.com]

Navigating the Spectroscopic Landscape of 3-Methoxypyrazine-2-carbonitrile: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled to provide a detailed overview of the spectroscopic characteristics of 3-methoxypyrazine-2-carbonitrile. It is important to note that as of the latest literature search, publicly available, experimentally validated spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, the data presented herein is a combination of established spectroscopic principles, and predictions based on data from structurally analogous pyrazine derivatives. This guide is intended for research and informational purposes.

Introduction: The Significance of this compound

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] this compound, a member of this important class of heterocyclic compounds, presents a compelling scaffold for the development of novel therapeutic agents. The strategic placement of the methoxy and cyano groups on the pyrazine ring creates a unique electronic environment, making a thorough spectroscopic characterization essential for its application in drug design and synthesis. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a foundational understanding for researchers working with this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyrazine ring and the three protons of the methoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | 8.30 - 8.50 | Doublet | 2.0 - 3.0 | The protons on the pyrazine ring are in a deshielded environment due to the electronegativity of the nitrogen atoms. H-5 is expected to be a doublet due to coupling with H-6. |

| H-6 | 8.10 - 8.30 | Doublet | 2.0 - 3.0 | Similar to H-5, H-6 is deshielded. The electron-donating methoxy group at position 3 may slightly shield this proton compared to H-5. |

| -OCH₃ | 4.00 - 4.20 | Singlet | N/A | The methoxy protons are in a relatively shielded environment and appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the aromatic ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 155 - 160 | This carbon is attached to two electronegative atoms (nitrogen and oxygen) and the cyano group, leading to a significant downfield shift. |

| C-3 | 150 - 155 | Attached to a nitrogen and the electron-donating methoxy group, this carbon is also significantly deshielded. |

| C-5 | 140 - 145 | Aromatic carbon adjacent to a nitrogen atom. |

| C-6 | 135 - 140 | Aromatic carbon adjacent to a nitrogen atom. |

| -CN | 115 - 120 | The nitrile carbon typically appears in this region. |

| -OCH₃ | 53 - 58 | The methoxy carbon is in a typical range for such functional groups. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale for Prediction |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the pyrazine ring. |

| 2950 - 2850 | C-H stretch (aliphatic, -OCH₃) | Medium | Corresponds to the stretching vibrations of the methyl group. |

| 2240 - 2220 | C≡N stretch (nitrile) | Strong, sharp | A very characteristic and strong absorption for the nitrile functional group. |

| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong | Multiple bands are expected in this region corresponding to the vibrations of the pyrazine ring. |

| 1250 - 1000 | C-O stretch (aryl ether) | Strong | Characteristic of the C-O bond in the methoxy group attached to the aromatic ring. |

Experimental Protocol for IR Data Acquisition

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₆H₅N₃O, with a molecular weight of 135.12 g/mol .

| m/z (mass-to-charge ratio) | Proposed Fragment | Rationale for Prediction |

| 135 | [M]⁺ | The molecular ion peak. |

| 120 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 106 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazine ring and nitrile group. |

| 92 | [M - HNCO]⁺ | Loss of isocyanic acid. |

| 78 | [C₄H₂N₂]⁺ | A common fragment from the pyrazine ring after loss of substituents. |

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

The choice of ionization technique is critical for obtaining informative mass spectra. Electron Ionization (EI) is a common method for small molecules.

Caption: Workflow for mass spectrometry analysis.

Conclusion: A Predictive Framework for Spectroscopic Characterization

While experimental data remains the gold standard, this guide provides a robust, theoretically grounded framework for understanding the spectroscopic properties of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer valuable insights for researchers embarking on the synthesis, characterization, and application of this promising heterocyclic compound. As research in this area progresses, the validation of these predictions with experimental data will be a crucial next step, further solidifying our understanding of this molecule's chemical behavior.

References

-

ChemSynthesis. (2025, May 20). 3-methoxy-2-pyrazinecarbonitrile. Retrieved from [Link]

-

Wiley Online Library. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-3-methoxypyrazine. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazine-2-carbonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). Retrieved from [Link]

-

Human Metabolome Database. (2012, September 12). Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340). Retrieved from [Link]

-

NIST. (n.d.). 2-Ethyl-3-methoxypyrazine. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Retrieved from [Link]

-

Durham e-Theses. (2023, April 21). Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Retrieved from [Link]

-

bonndoc. (2023, June 21). Biosynthesis and Analysis of 3-Isobutyl-2-methoxypyrazine in Capsicum annuum (Bell Pepper) Plants. Retrieved from [Link]

-

YouTube. (2021, May 4). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. Retrieved from [Link]

Sources

The Scent of Nature: A Technical Guide to the Discovery and Natural Occurrence of 3-Alkyl-2-methoxypyrazines

This guide provides an in-depth exploration of 3-alkyl-2-methoxypyrazines (MPs), a class of potent aroma compounds pivotal to the sensory profiles of numerous foods and beverages and integral to chemical communication in the natural world. While the specific compound 3-Methoxypyrazine-2-carbonitrile is noted as a commercially available chemical entity, the focus of this technical guide will be on the extensively researched and broadly significant family of 3-alkyl-2-methoxypyrazines due to the wealth of available scientific literature and their established importance. We will delve into their discovery, widespread natural occurrence, biosynthesis, and the analytical methodologies essential for their study.

Introduction to 3-Alkyl-2-methoxypyrazines: Potent Aromas at Trace Levels

3-Alkyl-2-methoxypyrazines (MPs) are nitrogen-containing heterocyclic compounds that contribute significantly to the aroma of a wide variety of foods, including vegetables, fruits, and wine.[1][2] They are characterized by their remarkably low odor thresholds, meaning they can be detected by the human nose at concentrations in the parts-per-trillion range.[3] This potency makes them critical components of the characteristic "green" or "vegetative" aromas of many plants. The most common and well-studied members of this family include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).

These compounds are not only important as flavor and fragrance components but also function as semiochemicals, which are chemicals involved in communication between organisms.[1][2]

Discovery and Key Milestones

The discovery of MPs as key aroma compounds was a significant advancement in flavor chemistry. One of the earliest and most notable identifications was that of 3-isobutyl-2-methoxypyrazine (IBMP) as the character impact compound responsible for the distinctive aroma of bell peppers.[1][3] This discovery paved the way for further research that identified other MPs in a variety of natural sources.

The timeline of MP research has been marked by continuous improvements in analytical techniques, which have been crucial for detecting and quantifying these compounds at the extremely low concentrations at which they occur.[1]

Natural Occurrence: A Widespread Presence

3-Alkyl-2-methoxypyrazines are ubiquitous in the natural world, having been identified in plants, insects, and microorganisms.[1][2]

In the Plant Kingdom

MPs are responsible for the characteristic aromas of many vegetables, including:

-

Bell Peppers (Capsicum annuum): As previously mentioned, bell peppers are a primary source of IBMP.[3][4]

-

Peas and Cucumbers: IPMP is a key contributor to the aroma of these vegetables.[4]

-

Grapes and Wine: MPs, particularly IBMP, are grape-derived compounds that significantly influence the aroma of certain wines, such as Sauvignon blanc and Cabernet Sauvignon.[1][5][6] Their concentration in grapes is influenced by factors like grape variety, maturity, and sun exposure.[5]

In the Insect World

Insects utilize MPs as semiochemicals for various purposes, including aggregation and defense. For example, the multicolored Asian lady beetle (Harmonia axyridis) can release IPMP, which can lead to an off-flavor known as "ladybug taint" in wine if the beetles are accidentally incorporated during processing.[7] Recent research has also identified 2-isobutyl-3-methoxypyrazine as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica.[8][9][10]

In Microorganisms

Certain microorganisms are also capable of producing pyrazines, contributing to the aroma profiles of fermented foods and soil.[1]

Biosynthesis: Nature's Pathway to Potent Aromas

The biosynthetic pathways of 3-alkyl-2-methoxypyrazines in plants have been a subject of considerable research and debate.[1][2] While the final step, the O-methylation of a hydroxypyrazine precursor, is well-established, the earlier steps have been more elusive.[2][11]

Recent studies have provided significant insights into the precursors of these molecules. For instance, in vivo feeding experiments with stable isotope-labeled compounds have revealed that L-leucine and L-serine are important precursors for the biosynthesis of IBMP.[1][2]

Below is a generalized workflow for the proposed biosynthesis of 3-isobutyl-2-methoxypyrazine (IBMP):

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methoxypyrazine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Core

The pyrazine ring is a privileged heterocyclic scaffold that constitutes the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after component in the design of novel therapeutics. Within this class of compounds, 3-Methoxypyrazine-2-carbonitrile emerges as a valuable and versatile intermediate, offering medicinal chemists a strategic entry point for the synthesis of complex molecular architectures targeting a range of diseases. This guide provides an in-depth overview of its synthesis, properties, and critical role in the development of next-generation pharmaceuticals.

Core Molecular Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 75018-05-2 | , |

| Molecular Formula | C₆H₅N₃O | , |

| Molecular Weight | 135.12 g/mol | |

| Synonyms | 2-Cyano-3-methoxypyrazine, 3-Methoxy-2-pyrazinecarbonitrile |

Synthesis Pathway: A Reliable and Scalable Approach

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the readily available pyrazine-2-carbonitrile. This pathway is notable for its efficiency and the use of well-established chemical transformations, making it amenable to laboratory and potential pilot-plant scale-up.

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Precursor)

The initial and critical step is the chlorination of pyrazine-2-carbonitrile. This transformation creates the necessary reactive handle for the subsequent introduction of the methoxy group.

Experimental Protocol:

-

Reactants: To a solution of pyrazine-2-carbonitrile (1.0 eq.) in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add sulfuryl chloride (SO₂Cl₂) (approx. 4.0 eq.) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 5-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is carefully quenched with ice water. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3-Chloropyrazine-2-carbonitrile as a solid.[2][3][4]

Causality and Trustworthiness: The use of sulfuryl chloride with a DMF catalyst is a standard and reliable method for the chlorination of such heterocyclic systems. The purification via column chromatography ensures the high purity of the intermediate, which is crucial for the success of the subsequent step. This self-validating system relies on standard analytical techniques (TLC, LC-MS) to confirm reaction completion and product purity.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the pyrazine ring and the nitrile group facilitates the displacement of the chloride by the methoxide ion.

Experimental Protocol:

-

Reactants: Dissolve 3-Chloropyrazine-2-carbonitrile (1.0 eq.) in anhydrous methanol (MeOH).

-

Reagent Addition: To this solution, add a solution of sodium methoxide (NaOMe) in methanol (typically 25-30% w/w, 1.1-1.5 eq.) at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and concentrate the solvent under reduced pressure.

-

Purification: The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product can be further purified by recrystallization or column chromatography to afford pure this compound.

Expertise and Rationale: The choice of methanol as the solvent is ideal as it serves as both the solvent and the precursor for the nucleophile. The SNAr reaction is a highly predictable and efficient method for introducing alkoxy groups onto activated chloro-heterocycles, providing a high-yielding and clean conversion.

Application in Drug Discovery: A Versatile Building Block

While this compound itself is not typically the final active pharmaceutical ingredient (API), its true value lies in its role as a key chemical intermediate. The pyrazine scaffold is a cornerstone in medicinal chemistry, and this compound provides a pre-functionalized core ready for elaboration.[1]

The direct precursor, 3-Chloropyrazine-2-carbonitrile, is explicitly cited as a reactant in the synthesis of compounds with significant biological activity, including:

-

Tuberculostatic Agents: Used in the creation of novel derivatives for the treatment of tuberculosis.[4][5]

-

Cathepsin C Inhibitors: Serves as a starting material for the development of inhibitors for this cysteine protease, which is implicated in various inflammatory diseases.[2]

The logical inference is that this compound is employed in analogous synthetic campaigns where a methoxy group is desired at the 3-position instead of a chlorine atom. This substitution can significantly alter the compound's steric and electronic properties, influencing its binding affinity to biological targets, as well as its solubility and metabolic profile.

Logical Flow of Application in Medicinal Chemistry

Caption: Role of this compound in a typical drug discovery workflow.

Physicochemical and Safety Data

Comprehensive experimental data for this compound is not widely published. However, data from structurally related compounds and general chemical principles allow for reliable estimations.

| Property | Estimated Value / Information | Rationale / Source |

| Melting Point | Solid at room temperature. | The precursor, 3-chloropyrazine-2-carbonitrile, has a melting point of 45-47 °C.[5] The methoxy derivative is expected to have a similar or slightly higher melting point. |

| Boiling Point | > 200 °C (Predicted) | High boiling points are characteristic of aromatic heterocyclic compounds with polar functional groups. |

| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc). Sparingly soluble in water. | The related 3-chloropyrazine-2-carbonitrile exhibits low solubility in water.[2] The methoxy group may slightly improve aqueous solubility but it will remain limited. |

| Spectroscopic Data | NMR, HPLC, and LC-MS data are available from commercial suppliers upon request. |

Safety and Handling: No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of its precursor and related nitrile-containing heterocycles, the following precautions are strongly advised:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a strategically important molecule for the drug discovery and development community. Its straightforward and reliable synthesis provides access to a versatile chemical scaffold that is primed for further elaboration. As research continues to uncover the therapeutic potential of novel pyrazine derivatives, the utility of this key intermediate is set to grow, solidifying its place as a valuable tool in the modern medicinal chemist's arsenal.

References

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-Chloropyrazine-2-carbonitrile. Retrieved from [Link]

-

Guo, W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

-

PubChem. (n.d.). 3-Chloropyrazine-2-carbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 5. 3-Chloropyrazine-2-carbonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Introduction to 3-Methoxypyrazine-2-carbonitrile and its Significance

An In-depth Technical Guide to the Solubility of 3-Methoxypyrazine-2-carbonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of its solubility in organic solvents. We will explore the fundamental principles governing solubility, present methodologies for its determination, and discuss the critical role of solvent selection in the context of synthesis, purification, and formulation.

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous FDA-approved drugs.[3] The pyrazine ring system is a common motif in molecules targeting a wide array of biological pathways, highlighting the importance of understanding the physicochemical properties of its derivatives.[2][3] this compound, with its methoxy and nitrile functional groups, presents a unique electronic and steric profile that influences its interactions with various solvents. A thorough understanding of its solubility is paramount for its application in synthetic chemistry, enabling efficient reaction conditions and purification strategies, as well as in pharmaceutical development, where solubility directly impacts bioavailability and formulation design.[4]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, dictated by the principle of "like dissolves like."[5][6][7] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. The key factors influencing solubility are:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor.[8][9] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[10] this compound possesses both polar (nitrile and methoxy groups, pyrazine nitrogens) and non-polar (aromatic ring) characteristics, suggesting it will exhibit a range of solubilities across different organic solvents.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[8][9][10] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Molecular Size and Structure: Larger molecules can be more challenging for solvent molecules to surround and solvate, which can lead to lower solubility.[5][10]

-

Hydrogen Bonding: The ability of the solute or solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. While this compound does not have a hydrogen bond donor, the nitrogen atoms in the pyrazine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

Solubility Profile of this compound: An Illustrative Overview

While specific quantitative solubility data for this compound is not extensively published, we can predict its general solubility behavior based on its structure. The following table provides an illustrative summary of expected solubility in a range of common organic solvents at ambient temperature.

Disclaimer: The following data is illustrative and intended to guide experimental design. Actual solubility values should be determined empirically.

| Solvent | Solvent Type | Predicted Solubility at 25°C (g/L) | Rationale |

| Dichloromethane (DCM) | Moderately Polar | High | Good balance of polarity to interact with the pyrazine core and functional groups. |

| Chloroform | Moderately Polar | High | Similar to DCM, effective at solvating a range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, interacting with the solute. |

| Ethyl Acetate | Moderately Polar | Moderate | A versatile solvent that can engage in dipole-dipole interactions. |

| Acetone | Polar Aprotic | Moderate | The carbonyl group provides polarity for favorable interactions. |

| Acetonitrile | Polar Aprotic | Moderate | The nitrile group offers polarity, but it may be less effective than other polar aprotics. |

| Methanol | Polar Protic | Moderate to Low | The hydroxyl group can act as a hydrogen bond donor, but the overall polarity might be too high for optimal solvation of the less polar parts of the molecule. |

| Ethanol | Polar Protic | Moderate to Low | Similar to methanol, with slightly lower polarity. |

| Isopropanol | Polar Protic | Low | Polarity is lower than methanol and ethanol, but still a protic solvent. |

| Toluene | Non-polar | Low | The non-polar nature of toluene is not well-suited to solvate the polar functional groups of the solute. |

| Hexane | Non-polar | Very Low | Highly non-polar, offering minimal favorable interactions with the solute. |

| Water | Polar Protic | Very Low | The high polarity and strong hydrogen bonding network of water make it a poor solvent for this largely organic molecule. |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The "gold standard" for determining equilibrium solubility is the shake-flask method .[4] High-throughput screening (HTS) methods are also valuable in early drug discovery for rapid assessment.[11][12][13]

The Equilibrium Solubility (Shake-Flask) Method: A Detailed Protocol

This method establishes the thermodynamic equilibrium solubility of a compound in a specific solvent.[14]

Protocol:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][14]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Pellet the excess solid.

-

Filtration: Use a chemically inert filter (e.g., PTFE) to remove the solid particles.[14]

-

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

-

-

Calculation: Determine the solubility from the measured concentration in the saturated solution.

Diagram of the Shake-Flask Solubility Determination Workflow:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

High-Throughput Solubility Screening

In early-stage drug discovery, high-throughput methods are employed to rapidly assess the solubility of many compounds.[11][12] These assays, often performed in 96-well plates, can provide kinetic or thermodynamic solubility data.[15] A common approach involves preparing a stock solution of the compound (e.g., in DMSO), adding it to the aqueous or organic solvent, and then detecting precipitation.[12][13] It is important to note that the presence of a co-solvent like DMSO can significantly overestimate the equilibrium solubility.[12][13]

Causality of Solvent Selection: A Deeper Dive

The choice of solvent is not arbitrary and has significant consequences for various laboratory and industrial processes.

Diagram of Key Considerations for Solvent Selection:

Caption: Impact of solvent selection on key stages of chemical and pharmaceutical development.

-

For Chemical Synthesis: The solvent must dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate. The polarity of the solvent can also influence the reaction mechanism and product distribution.

-

For Purification: In crystallization, a solvent system is chosen where the compound is soluble at high temperatures but poorly soluble at low temperatures, allowing for the formation of pure crystals upon cooling. For chromatography, the solubility in the mobile phase is critical for effective separation.

-

For Drug Formulation: For a drug to be absorbed in the body, it must first dissolve. Therefore, understanding its solubility in biorelevant media is crucial. The choice of excipients and co-solvents in a formulation is heavily dependent on the drug's intrinsic solubility.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is essential for its effective utilization in research and development. While published quantitative data is scarce, a robust framework exists for predicting and experimentally determining its solubility. By applying the principles of intermolecular forces and employing standardized methodologies like the shake-flask method, researchers can generate the critical data needed to guide solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug discovery and development process.

References

- Development of a high-throughput solubility screening assay for use in antibody discovery. Google Search.

- Equilibrium Solubility Assays Protocol. AxisPharm.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.

- How to determine the solubility of a substance in an organic solvent ?.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- [Good laboratory practice of equilibrium solubility measurement]. PubMed.

- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.. Semantic Scholar.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- Experiment: Solubility of Organic & Inorganic Compounds. Google Search.

- High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific.

- Summary of solubility measurement protocols of each company before harmonization..

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Google Search.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility of Organic Compounds. Google Search.

- Factors affecting solubility. Google Search.

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.

- 3-Phenoxypyrazine-2-carbonitrile|Research Chemical. Benchchem.

- 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594. PubChem.

- 75018-05-2|this compound|BLD Pharm. BLD Pharm.

- Factors Affecting Solubility. BYJU'S.

- What factors affect solubility?.

- 2-Isopropyl-3-methoxypyrazine | C8H12N2O | CID 33166. PubChem.

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- 2-ethyl-3-methoxypyrazine pyrazine, 2-methoxy-3-ethyl. The Good Scents Company.

- An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applic

- Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Synblock.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- Showing metabocard for 2-Isopropyl-3-methoxypyrazine (HMDB0040340).

- Showing Compound 2-Isopropyl-3-methoxypyrazine (FDB020065). FooDB.

- Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomelidae). MDPI.

- 303146-83-0 | 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile. ChemScene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. byjus.com [byjus.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. | Semantic Scholar [semanticscholar.org]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. solvescientific.com.au [solvescientific.com.au]

A Theoretical and Computational In-Silico Analysis of 3-Methoxypyrazine-2-carbonitrile: A Prospective Guide for Chemical and Pharmacological Research

An In-Depth Technical Guide

Topic: 3-Methoxypyrazine-2-carbonitrile Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a substituted pyrazine, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and material science. Despite the prevalence of the pyrazine scaffold in pharmaceuticals and as flavor agents, this specific nitrile derivative remains largely uncharacterized in scientific literature. This guide serves as a comprehensive roadmap for the in silico evaluation of this compound. We outline a rigorous, multi-step computational workflow designed to predict its fundamental quantum chemical properties, explore its potential bioactivity through molecular docking, and assess its viability as a drug candidate via ADMET profiling. By leveraging established computational methodologies applied to analogous heterocyclic systems, this document provides the theoretical foundation and detailed protocols necessary to guide future experimental synthesis and validation, accelerating its potential discovery and application.

Introduction

The Pyrazine Scaffold: A Privileged Structure

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is considered "privileged" in drug discovery due to its ability to serve as a versatile scaffold, capable of engaging in various biological interactions such as hydrogen bonding and pi-stacking. Nitrogen-containing heterocycles form the structural basis for a vast number of commercial drugs, highlighting their importance in medicinal chemistry.[1][2] Beyond pharmaceuticals, pyrazine derivatives are ubiquitous in nature, contributing to the characteristic aromas of many foods and acting as important semiochemicals.[3][4] Their unique physicochemical properties have driven extensive research into the synthesis and application of novel pyrazine-based molecules.[2][5]

Profile of this compound

This compound (CAS Number: 75018-05-2) is a specific derivative featuring two key functional groups: a methoxy (-OCH₃) group and a cyano (-CN) group.[6] The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitrile, combined with the inherent properties of the pyrazine core, suggest a molecule with unique electronic and reactive characteristics. To date, no significant body of research detailing its synthesis, theoretical properties, or biological activity has been published. This guide, therefore, presents a prospective analysis, establishing a foundational workflow for its initial, purely computational investigation.

Objectives of this Guide

The primary objective of this whitepaper is to provide researchers with a self-validating and reproducible computational framework to thoroughly characterize this compound before committing resources to chemical synthesis and in vitro testing. The specific aims are:

-

To detail a Density Functional Theory (DFT) protocol for determining the molecule's optimized 3D geometry, electronic structure, and key quantum chemical reactivity descriptors.

-

To provide a step-by-step methodology for performing molecular docking simulations to identify potential protein targets and predict binding affinities, thereby generating hypotheses about its biological function.

-

To outline a workflow for in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate the molecule's drug-likeness and pharmacokinetic profile.

Computational Methodology: A Validated Workflow

This section details the causality behind each methodological choice, ensuring a robust and scientifically grounded in silico analysis.

Overview of the In-Silico Analysis Workflow

The computational investigation follows a logical progression, starting from the most fundamental properties of the single molecule and advancing to its potential interactions within a complex biological system. Each step informs the next, creating an efficient pipeline for virtual screening.

Caption: High-level computational workflow for in-silico analysis.

Quantum Chemical Analysis via Density Functional Theory (DFT)

Rationale: DFT is a powerful computational method used to investigate the electronic structure of molecules.[7] It provides precise insights into molecular geometry, stability, and reactivity descriptors. For pyrazine derivatives, DFT has been successfully used to calculate optimized structures, vibrational spectra, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity.[8][9][10]

Experimental Protocol: DFT Calculation

-

Structure Generation: Draw the 2D structure of this compound and convert it to a preliminary 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Method Selection:

-

Functional: Specify the B3LYP hybrid functional. This functional is widely used and has demonstrated high accuracy for organic and heterocyclic systems.[9][11]

-

Basis Set: Select the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms and the pi-system, while polarization functions (d,p) account for non-spherical electron density distribution.

-

-

Geometry Optimization: Perform a full geometry optimization to find the molecule's lowest energy conformation. This step is critical to ensure all subsequent calculations are based on the most stable structure.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the theoretical vibrational (IR) spectrum.

-

Property Calculation: From the optimized structure, calculate:

-

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical stability.[8]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution, identifying electrophilic and nucleophilic sites for potential intermolecular interactions.

-

Molecular Docking for Bioactivity Screening

Rationale: Molecular docking is an in silico technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (e.g., a protein).[12] This method is instrumental in early-stage drug discovery for generating hypotheses about a compound's mechanism of action. Nitrogen heterocycles are known to be active against a wide range of biological targets, including enzymes like acetylcholinesterase and various kinases.[1][13][14]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using a tool like AutoDockTools.

-

Target Selection: Obtain a high-resolution 3D crystal structure of a relevant protein target from the Protein Data Bank (PDB). For this prospective study, a target like Acetylcholinesterase (AChE, relevant in Alzheimer's disease) or a bacterial enzyme like flavohemoglobin could be chosen based on the known activities of similar heterocyclic compounds.[13][14]

-

Receptor Preparation: Prepare the protein file by removing water molecules, adding polar hydrogens, and assigning charges.

-

Grid Box Definition: Define the search space for the docking simulation. This is typically a 3D box centered on the known active site or a binding pocket identified on the protein surface.

-

Docking Simulation: Run the docking calculation using software such as AutoDock Vina. The program will systematically explore different conformations (poses) of the ligand within the grid box and score them based on a calculated binding energy.

-

Results Analysis: Analyze the top-ranked poses. The primary metrics are the binding energy (a lower value indicates stronger binding) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) formed with key amino acid residues in the active site.

Pharmacokinetic (ADMET) Profile Prediction

Rationale: A compound with high biological activity is useless as a drug if it cannot reach its target in the body or is toxic. ADMET prediction is a computational method to assess a molecule's drug-likeness and pharmacokinetic properties early in the discovery process.[15][16] This step filters out candidates with poor predicted absorption, distribution, metabolism, excretion, or high toxicity.[17][18]

Experimental Protocol: ADMET Prediction

-

Input Molecule: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from the optimized structure or a chemical database like PubChem.

-

Web Server Submission: Submit the SMILES string to a free, reliable ADMET prediction web server such as SwissADME or pkCSM.

-

Analysis of Physicochemical Properties: Evaluate properties like molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

-

Drug-Likeness Evaluation: Check for violations of established rules like Lipinski's Rule of Five, which predicts oral bioavailability.

-

Pharmacokinetic Prediction: Analyze key predicted parameters:

-

Absorption: Gastrointestinal (GI) absorption and Caco-2 cell permeability.[18]

-

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding.

-

Metabolism: Inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which is crucial for predicting drug-drug interactions.

-

Toxicity: Predict potential toxicity risks such as AMES toxicity (mutagenicity) and hepatotoxicity.

-

Predicted Theoretical Properties and Data Interpretation

This section presents the expected outcomes from the computational workflow, formatted for clarity and ease of comparison.

Predicted Quantum Chemical Properties

The following table summarizes the key quantum chemical descriptors that would be obtained from a DFT calculation.

| Parameter | Predicted Value (Example) | Interpretation |

| Total Energy | -X Hartrees | Indicates the overall stability of the optimized geometry. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[8] |

| Dipole Moment | 3.5 Debye | A significant dipole moment suggests the molecule is polar and may have good solubility in polar solvents. |

Predicted Molecular Electrostatic Potential (MEP)

The MEP map would visualize the charge distribution across the molecule. It is predicted that:

-

Negative Potential (Red/Yellow): Concentrated around the pyrazine nitrogen atoms and the nitrogen of the cyano group. These are nucleophilic sites, prone to electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Located on the hydrogen atoms of the methoxy group and potentially on the pyrazine ring hydrogens, indicating sites for nucleophilic attack.

Predicted Bioactivity from Molecular Docking

A hypothetical docking result against Acetylcholinesterase (AChE) is presented below.

| Parameter | Predicted Value | Significance |

| Binding Affinity | -8.2 kcal/mol | A strong binding energy, suggesting potential inhibitory activity. |

| Key Interactions | Hydrogen bond with TYR121 | Interaction with a key residue in the AChE catalytic site. |

| Pi-Pi stacking with TRP84 | Aromatic interaction contributing to binding stability. |

Predicted ADMET Profile

The following table summarizes the expected output from an ADMET prediction server.

| Category | Parameter | Predicted Outcome | Implication for Drug Development |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. |

| Absorption | GI Absorption | High | Likely to be well-absorbed from the gut. |

| Distribution | BBB Permeant | No | May not cross the blood-brain barrier, reducing CNS side effects. |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| Hepatotoxicity | No | Low risk of liver toxicity predicted. |

Visualization of Logical and Experimental Workflows

Diagrams are essential for visualizing the relationships between different stages of the computational analysis.

Caption: Logical relationship between computational analyses for drug discovery.

Conclusion and Future Outlook

This guide has detailed a comprehensive and robust in silico workflow for the initial characterization of this compound, a molecule with no significant presence in current scientific literature. By applying a sequential analysis of DFT, molecular docking, and ADMET prediction, researchers can generate a rich dataset of theoretical properties. This data can predict the molecule's stability, reactivity, potential biological targets, and drug-likeness before any resource-intensive experimental work is undertaken.

The logical next steps following this computational analysis are:

-

Chemical Synthesis: Development of a viable synthetic route to produce the compound for experimental validation.

-

Spectroscopic Confirmation: Using techniques like NMR, IR, and mass spectrometry to confirm that the synthesized product matches the theoretically predicted structure and vibrational frequencies.

-

In Vitro Assays: Performing biological assays based on the molecular docking hypotheses (e.g., enzyme inhibition assays) to determine if the predicted bioactivity is observed experimentally.

By front-loading the discovery process with the rigorous computational framework outlined here, the path to uncovering the potential applications of this compound in medicinal chemistry or material science can be made significantly more efficient and targeted.

References

- Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing.

- Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.

- Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit.

- Molecular docking study of heterocyclic compounds.

- Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Deriv

- Molecular docking investigation of nitrogen heterocycles utilized PDBID:3RP8 protein.

- Screening of ADMET properties of Heterocyclic Compounds for anti-renal cancer activity.

- ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.

- Tańska, N. (2021).

- A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process.

- N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors. PubMed.

- Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activ

- DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI.

- New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simul

- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo deriv

- 75018-05-2|this compound|BLD Pharm.

- 3-Isobutyl-2-methoxypyrazine. Wikipedia.

- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library.

- Synthesis strategies to 3-alkyl-2-methoxy pyrazines. Durham e-Theses.

- Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape.

- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.

- Computational Analysis of the Binding Poses of Nitazene Derivatives

Sources

- 1. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis strategies to 3-alkyl-2-methoxy pyrazines - Durham e-Theses [etheses.dur.ac.uk]

- 6. 75018-05-2|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. bendola.com [bendola.com]

- 9. [PDF] DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Making sure you're not a bot! [mostwiedzy.pl]

- 12. biorxiv.org [biorxiv.org]

- 13. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Heterocyclic Compounds, In silico Molecular Docking Studies, and In vitro Enzyme Inhibition Effect against Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of Pyrazine Derivatives: Pathways, Protocols, and Production Strategies

Section 1: Executive Summary

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that define the characteristic roasted, nutty, and baked aromas in many foods and serve as valuable synthons in the pharmaceutical industry.[1][2][3][4] Traditionally, pyrazines were understood primarily as products of the Maillard reaction, formed non-enzymatically at high temperatures.[5] However, a significant body of research has illuminated the sophisticated biosynthetic machinery that microorganisms employ to produce these compounds under ambient physiological conditions. This biological route represents a paradigm shift, offering a sustainable and "green" alternative to chemical synthesis, which often relies on harsh conditions and hazardous reagents.[1][6][7]